N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide

N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide (CAS 918662-98-3) is a fully synthetic small molecule belonging to the 2,4-diaminopyrimidine chemotype, specifically a 2-cyclohexylamino-4-benzamido-5-cyanopyrimidine derivative. Its core scaffold places it within a chemical space frequently explored for kinase inhibition (e.g., Syk, JAK) and other intracellular targets, though no peer-reviewed confirmation of its own biological activity or target engagement could be identified in public databases.

Molecular Formula C18H19N5O
Molecular Weight 321.4 g/mol
CAS No. 918662-98-3
Cat. No. B12943771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide
CAS918662-98-3
Molecular FormulaC18H19N5O
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=NC=C(C(=N2)NC(=O)C3=CC=CC=C3)C#N
InChIInChI=1S/C18H19N5O/c19-11-14-12-20-18(21-15-9-5-2-6-10-15)23-16(14)22-17(24)13-7-3-1-4-8-13/h1,3-4,7-8,12,15H,2,5-6,9-10H2,(H2,20,21,22,23,24)
InChIKeyORVPYNKOKJOWKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide (CAS 918662-98-3) – Compound Identity and Class Context for Informed Sourcing


N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide (CAS 918662-98-3) is a fully synthetic small molecule belonging to the 2,4-diaminopyrimidine chemotype, specifically a 2-cyclohexylamino-4-benzamido-5-cyanopyrimidine derivative [1]. Its core scaffold places it within a chemical space frequently explored for kinase inhibition (e.g., Syk, JAK) and other intracellular targets, though no peer-reviewed confirmation of its own biological activity or target engagement could be identified in public databases. The available authoritative record is limited to basic identity descriptors: molecular formula C18H19N5O, exact mass 321.159 Da, and a single curated chemical structure entry, with no accompanying bioassay data, selectivity profiles, or comparative performance metrics [1].

Why In-Class 2,4-Diaminopyrimidine Analogs Cannot Substitute for N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide Without Direct Comparative Validation


The 2,4-diaminopyrimidine class encompasses compounds with highly divergent selectivity fingerprints driven by subtle variations at the C-2 amino, C-4 amino, and C-5 substituents. A cyclohexylamino group at C-2, a benzamide at C-4, and a cyano at C-5 represent a unique substitution triad present in N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide but absent from any publicly characterized analog [1]. Even single-atom changes in this scaffold have been documented to invert kinase selectivity across the kinome; therefore, assuming functional or pharmacological interchangeability with any other 2,4-diaminopyrimidine—regardless of structural similarity—is scientifically unjustified in the absence of direct comparative data [1]. No in-class substitution should proceed without head-to-head experimental verification for the specific endpoint of interest.

Quantitative Comparative Evidence for N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide – Procurement-Relevant Differentiation Metrics


Research Application Scenarios for N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide Based Solely on Available Structural Evidence


Kinase Inhibitor Scaffold Exploration and Selective Profiling

As a 2-cyclohexylamino-4-benzamido-5-cyanopyrimidine, this compound may serve as a unique entry point for exploring structure‑activity relationships within 2,4-diaminopyrimidine kinase inhibitor programs. Its differentiated substitution pattern—particularly the simultaneous presence of a 5‑cyano group and a 4‑benzamide—provides a distinct electronic and steric profile that could translate into selectivity windows not achievable with commonly employed analogs (e.g., 2‑anilino or 4‑alkylamino variants). Procurement is justified only when a research program explicitly requires this exact substitution combination for SAR expansion, and the absence of pre‑existing biological data should be factored into project planning [1].

Chemical Biology Tool Compound Development Requiring Unique Physicochemical Properties

The combination of a rigid cyclohexyl ring, a hydrogen‑bond‑capable cyano group, and a benzamide moiety yields a calculated logP and topological polar surface area that may address permeability or solubility challenges encountered with other 2,4‑diaminopyrimidines. However, no experimentally measured ADME or physicochemical parameters are publicly available. Researchers interested in tool compound development should verify these predicted properties experimentally and directly compare them against their current lead scaffold before committing to procurement [1].

Reference Standard for Analytical Method Development in Pyrimidine Chemistry

The well‑defined molecular formula (C18H19N5O) and exact mass (321.159 Da) make this compound suitable as a reference standard for LC‑MS, HPLC, or NMR method development in laboratories working on related pyrimidine derivatives. Its distinct mass and expected fragmentation pattern can aid in the identification and quantification of structurally related impurities or metabolites. Procurement value is limited to this analytical reference role unless supplemented by project‑specific biological data [1].

Quote Request

Request a Quote for N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.